2,2-Dimethyl-2,3-dihydrofuran
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Overview
Description
2,2-Dimethyl-3H-furan is a heterocyclic organic compound characterized by a furan ring structure with two methyl groups attached at the 2-position This compound is part of the furan family, which is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3H-furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,2-dimethyl-1,3-butadiene with an appropriate dienophile can yield 2,2-dimethyl-3H-furan through a Diels-Alder reaction . Another method involves the use of palladium-catalyzed cycloisomerization of enyne acetates .
Industrial Production Methods
Industrial production of 2,2-dimethyl-3H-furan typically involves catalytic processes that ensure high yields and purity. The use of metal catalysts, such as palladium or gold, in combination with specific reaction conditions, allows for efficient synthesis of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3H-furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert 2,2-dimethyl-3H-furan into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include furanones, dihydrofurans, and various substituted furans, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dimethyl-3H-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some furan compounds are being investigated for their anticancer and anti-inflammatory properties.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3H-furan involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The furan ring structure allows it to participate in various chemical reactions, which can result in the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with two methyl groups at the 2 and 5 positions.
2,3-Dihydrofuran: A furan derivative with a partially saturated ring, used in various synthetic applications.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
Uniqueness
2,2-Dimethyl-3H-furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
3750-41-2 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2,2-dimethyl-3H-furan |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3,5H,4H2,1-2H3 |
InChI Key |
PHFSBQBIZUORSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CO1)C |
Origin of Product |
United States |
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